Receptor binding: Many piperidine derivatives act as ligands for various receptors in the body, such as G protein-coupled receptors (GPCRs) and ion channels. These compounds can either activate (agonists) or block (antagonists) the receptor, modulating downstream signaling pathways. [, , , , , , ]
Enzyme inhibition: Certain piperidine derivatives act as enzyme inhibitors, blocking the activity of specific enzymes involved in various physiological processes. For example, some piperidine compounds inhibit acetylcholinesterase, an enzyme crucial for nerve impulse transmission, making them potential therapeutic agents for Alzheimer's disease. [, ]
Modulation of ion channels: Some piperidine derivatives interact with ion channels, altering their permeability to ions like sodium, potassium, or calcium. This modulation can affect cell excitability and signaling, making them relevant for treating neurological or cardiovascular disorders. []
This compound is a complex molecule containing a piperidine ring with a methyl and methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino substituents. It is a monohydrate form, meaning it contains one water molecule per molecule of the compound. The piperidine ring adopts a chair conformation with specific torsion angles. []
Relevance:
Both 3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-ylacetonitrile monohydrate and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone share the core structural feature of a substituted piperidine ring, making them structurally related. []
This compound features a piperidine ring attached to a methanone group, which is further connected to a 2-chloro-3,5-dinitrophenyl moiety. The piperidine ring is in a chair conformation, and the nitro groups exhibit distinct orientations relative to the aromatic ring. []
Relevance:
(2-Chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanone and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone are structurally related as both possess a piperidin-1-ylmethanone moiety. They differ in the substituent attached to the methanone group. []
This compound, also known as SR141716, is a potent and selective antagonist for the CB1 cannabinoid receptor. It comprises a piperidine ring attached to a pyrazole core, which is further substituted with a chlorophenyl, dichlorophenyl, and a methyl group. [, , , ]
Relevance:
SR141716 and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone are both piperidine derivatives. While their overall structures differ significantly due to the different core scaffolds (pyrazole in SR141716 and methanone in the target compound), the presence of the piperidine ring makes them structurally related within the broader class of piperidine-containing compounds. [, , , ]
This compound is a monocitrate salt, meaning it contains one molecule of citric acid per molecule of the compound. It shares the same complex structure as compound 1, with a substituted piperidine ring. This specific form has been patented for its use in medicinal agents for treating diseases mediated by protein-tyrosine-kinases. []
Relevance:
Similar to compound 1, the monocitrate salt of 3-{(3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile is structurally related to (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone based on the shared presence of a substituted piperidine ring. []
This compound is a steroid derivative with a complex structure containing a piperidine ring connected to a methoxybenzylidene moiety via an ethoxy linker. It exists as a monohydrate form. The steroid rings adopt specific conformations, and the compound exhibits intermolecular hydrogen bonding. [, ]
Relevance:
Both 16-[3-Methoxy-4-(2-piperidin-1-ylethoxy)benzylidene]-17-oxoandrost-5-en-3β-yl acetate monohydrate and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone share the presence of a substituted piperidine ring as a structural feature. They differ significantly in their overall structure due to the steroid core in the related compound. [, ]
This represents a series of compounds synthesized to explore the anticancer effect associated with the piperidine framework. They consist of two piperidine rings linked by a propyl chain, with one piperidine ring substituted with a methanone group and a variable substituted phenyl moiety. []
Relevance:
The (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives are structurally related to (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone by the presence of a piperidine ring substituted with a methanone group. The target compound has a second piperidine ring directly attached to the methanone, while the related compounds have an aryl substituent and an additional piperidine ring linked through a propyl chain. []
Compound 1f is a piperidine thiazole derivative containing a piperidine ring attached to a thiazole ring, which is further substituted with a chlorophenyl and a methyl group. The piperidine ring is also connected to a methanone group that bears a methylpiperazinyl moiety. []
Relevance:
1f shares structural similarities with (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone through the presence of a piperidin-1-ylmethanone moiety. The key difference lies in the other substituent attached to the methanone, which is a methylpiperazinyl group in 1f and a piperidinyl group in the target compound. []
Compound 1g is another piperidine thiazole derivative, similar to 1f. It features a piperidine ring linked to a chlorophenyl- and methyl-substituted thiazole ring. The piperidine ring is connected to a methanone group bearing a 4-nitro-1H-pyrazol-3-yl substituent. []
Relevance:
Similar to 1f, compound 1g exhibits structural relatedness to (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone through the common piperidin-1-ylmethanone moiety. The distinction arises from the substituent attached to the methanone: a 4-nitro-1H-pyrazol-3-yl group in 1g and a piperidinyl group in the target compound. []
This compound is a thiazolidine piperidine nicotinamide derivative with a piperidine ring linked to a thiazole ring substituted with a 2,3-dichlorophenyl group and a methyl group. The piperidine is also connected to a methanone group with a 5,6-dichloropyridin-3-yl substituent. []
Relevance:
(4-(5-(2,3-dichlorophenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(5,6-dichloropyridin-3-yl)methanone and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone are both piperidine derivatives containing a piperidin-1-ylmethanone moiety, highlighting their structural similarity. They differ in the substituent attached to the methanone group. []
3,4-Pr-PipVP is a synthetic cathinone that was initially misidentified as a different compound. It contains a piperidine ring attached to a pentan-1-one moiety, which is further connected to a 2,3-dihydro-1H-inden-5-yl group. []
Relevance:
3,4-Pr-PipVP and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone share the presence of a piperidine ring linked to a carbonyl group. The target compound has a methanone group, whereas 3,4-Pr-PipVP has a pentan-1-one moiety. The variations in the carbonyl substituents and the presence of the indanyl group in 3,4-Pr-PipVP contribute to their structural differences. []
Compound 1 is a benzimidazole piperidine derivative that exhibits high selectivity against COX-2 and shows potential as a new NSAID. It features a piperidine ring attached to a benzimidazole ring and a methanone group connected to a phenylaminoacetic acid moiety. []
VIId is a novel compound synthesized as a potential acetylcholinesterase inhibitor. It contains a piperidine ring connected to a methoxyphenethyl group and linked to a hydroxypyridinone moiety through an aminomethyl bridge. []
Relevance:
Although VIId shares the piperidine ring as a structural feature with (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone, their overall structures diverge significantly due to the different core scaffolds and the absence of a methanone group in VIId. []
Compound 3 is a racemic mixture of a structural hybrid of suvorexant and a piperidine-containing dual orexin receptor antagonist (DORA). It features a piperidine ring attached to a chlorobenzooxazol moiety and a methanone group connected to a methyltriazolylphenyl group. []
Relevance:
Both compound 3 and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone share the piperidin-1-ylmethanone moiety. The key difference lies in the other substituent attached to the methanone: a methyltriazolylphenyl group in compound 3 and a piperidinyl group in the target compound. []
Compound 51 is a potent and brain-penetrating DORA that emerged from optimizing compound 3. It contains a pyrrolidine ring connected to a trifluoromethoxyphenyl-substituted oxadiazole ring and a methanone group linked to a methoxymethyltriazolylphenyl group. []
Relevance:
Although compound 51 is structurally related to (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone through the presence of a cyclic amine attached to a methanone group, it differs significantly in the specific cyclic amine (pyrrolidine vs. piperidine) and the substituents on the methanone. []
This represents a series of N-substituted piperidine derivatives containing a piperidine ring attached to a benzenesulfonamide moiety. The nitrogen of the sulfonamide is further substituted with various alkyl groups (5a-f). []
Relevance:
The N-Alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone are both classified as piperidine derivatives. They differ significantly in their overall structure, as the target compound features a methanone group, which is absent in the sulfonamide derivatives. []
This series of compounds represents N-substituted piperidine derivatives featuring a piperidine ring connected to a phenylsulfonylaminoacetamide moiety. The nitrogen of the acetamide is further substituted with various aryl groups (7a-n). []
CD1790 is the main metabolite of linagliptin, a dipeptidyl peptidase-4 inhibitor. It contains a piperidine ring with a hydroxyl group at the 3S position and is linked to a complex purine-2,6-dione core, further substituted with various groups. []
CD10604 is a ketone metabolite formed during the metabolism of linagliptin. It features a piperidin-1-yl group linked to a purine-2,6-dione core bearing a keto group at the piperidine's 3-position. []
Relevance:
CD10604 shares structural similarities with (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone by possessing a piperidin-1-yl group connected to a carbonyl group. The target compound has a methanone group, whereas CD10604 has the carbonyl incorporated within a purine ring system. This difference in the carbonyl environment, as well as the presence of the purine core in CD10604, contribute to their structural variations. []
Compound 3 is a desloratadine derivative synthesized as a potential inhibitor of AVP-V2 receptors. It features a piperidine ring connected to a methanone group with a nitrophenyl substituent and a benzo[5,6]cyclohepta[1,2-b]pyridine moiety. []
Relevance:
Compound 3 and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone are structurally related through the shared piperidin-1-ylmethanone structure. They differ in the other substituent attached to the methanone: a nitrophenyl group in compound 3 and a piperidinyl group in the target compound. []
This series represents amide derivatives of desloratadine synthesized by modifying compound 3. They feature a piperidine ring connected to a methanone group with a phenylpropionamide substituent and a benzo[5,6]cyclohepta[1,2-b]pyridine moiety. []
P88 is a related substance of iloperidone, an antipsychotic drug. It contains a piperidine ring connected to a fluorobenzisoxazol group and linked to a methoxymethylbenzenemethanol moiety through a propoxy linker. []
Relevance:
P88 and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone share the substituted piperidine ring as a common structural element. They differ significantly in their overall structure due to the absence of a methanone group in P88 and the presence of the benzisoxazol and methoxymethylbenzenemethanol moieties. []
P95 is another related substance of iloperidone. It possesses a piperidine ring connected to a fluorobenzisoxazol group and linked to a methoxybenzoic acid moiety via a propoxy linker. []
Relevance:
Similar to P88, P95 shares the substituted piperidine ring as a structural feature with (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone. They differ substantially in their overall structure due to the absence of a methanone group in P95 and the presence of the benzisoxazol and methoxybenzoic acid moieties. []
Compound C is a related substance of iloperidone. It features a piperidine ring linked to an ethoxybenzisoxazol group and connected to a methoxyphenylethanone moiety through a propoxy linker. []
Compound D is a related substance of iloperidone. It features a piperidine ring oxidized to an N-oxide and connected to a fluorobenzisoxazol group. The piperidine ring is also linked to an acetylmethoxyphenoxypropyl moiety. []
Relevance:
Compound D and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone are both piperidine derivatives, although compound D features a piperidine N-oxide. They differ significantly in their overall structure due to the absence of a methanone group in compound D and the presence of the benzisoxazol and acetylmethoxyphenoxypropyl moieties. []
YM-252124 is a major metabolite of YM758, a novel If channel inhibitor. It contains a piperidine ring linked to a carbonyl group, which is further connected to a dimethoxytetrahydroisoquinoline moiety. []
Relevance:
YM-252124 and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone share the structural feature of a piperidin-3-ylcarbonyl moiety. The target compound has a piperidinyl group attached to the carbonyl, whereas YM-252124 has a dimethoxytetrahydroisoquinoline substituent. []
YM-385459 is another major metabolite of YM758. It features a piperidine ring with a carbonyl group at the 5-position and a dimethoxydihydroisoquinolinyl substituent attached to the carbonyl. []
This represents a family of 5-HT1A receptor agonists developed to improve oral bioavailability. These compounds contain a piperidine ring substituted with a methanone group and an aminomethyl-pyridine side chain with varying aryl and R substituents. []
Relevance:
The aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives are structurally related to (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone by sharing the piperidin-1-ylmethanone moiety. The key difference is the presence of the aminomethyl-pyridine side chain in the related compounds, whereas the target compound has a piperidinyl group attached to the methanone. []
3-Chloro-4-fluorophenyl-(4-fluoro-4{[(5-(H or CH3)-6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone
Compound Description:
This series of compounds explores the relationship between conformation and 5-HT1A agonistic activity. They are similar to the aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone family but include a fluorine atom at the 4-position of the piperidine ring. []
Relevance:
The 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-(H or CH3)-6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives are structurally related to (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone through the common piperidin-1-ylmethanone moiety. Similar to the previous group, the key distinction is the presence of the aminomethyl-pyridine side chain in the related compounds, compared to the piperidinyl group in the target compound. []
Compound 1 is a peptide-like amorphous compound developed for treating diabetes. It features a piperidine ring incorporated within a complex peptide structure containing dihydroquinoline and indole moieties. []
Aryl(piperidin-4-yl)methanones
Compound Description:
This refers to a class of ketones containing a piperidine ring substituted at the 4-position with a methanone group and an aryl substituent. They are considered challenging substrates for enantioselective hydrogenation due to steric bulk and the presence of a free secondary amine. []
Relevance:
Aryl(piperidin-4-yl)methanones are structurally related to (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone through the shared presence of a piperidine ring substituted with a methanone group. The target compound has a piperidinyl group attached to the methanone, while the related compounds have an aryl substituent. []
Compound 1 is a CGRP antagonist formulated as a liquid for oral administration. It features a piperidine ring incorporated within a complex structure containing azepan, imidazopyridine, and various substituents. [, ]
Amino-4,4-disubstituted piperidines
Compound Description:
This refers to a class of compounds containing a piperidine ring with two substituents at the 4-position and an amino group at the 2-position. These compounds are described as selective ligands for melanocortin receptors with potential therapeutic applications for treating food disorders. []
BMS-824171 is an inhibitor of Bruton agammaglobulinemia tyrosine kinase (BTK). Its structure features a piperidine ring substituted with a tert-butylbenzamido group and connected to a pyridine core bearing a morpholinecarbonylphenylamino substituent. []
Relevance:
BMS-824171 and (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone are both piperidine derivatives. They differ significantly in their overall structure due to the complex pyridine core in BMS-824171, which is not present in the target compound. []
Source and Classification
The compound is categorized as a ketone due to the presence of the carbonyl group (C=O) linked to the piperidine structure. Piperidine derivatives are often explored for their pharmacological properties, including potential applications in treating neurological disorders and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone can be achieved through various methods, typically involving multi-step organic reactions.
Molecular Structure Analysis
The molecular structure of (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone can be described as follows:
Molecular Formula: C₁₁H₁₅N₂O
Molecular Weight: Approximately 189.25 g/mol
Structural Features:
Two piperidine rings, which are saturated six-membered rings containing one nitrogen atom each.
A carbonyl group (C=O) that links the two piperidine moieties.
Structural Data
The compound's geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its three-dimensional conformation and potential interactions with biological targets.
Chemical Reactions Analysis
(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone can participate in various chemical reactions:
Nucleophilic Substitution: The nitrogen atoms in the piperidine rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines under suitable conditions using reducing agents like lithium aluminum hydride.
Condensation Reactions: The compound may undergo condensation with other amines or alcohols to form more complex structures.
Technical Parameters
The reactions typically require controlled temperatures and specific solvents to optimize yields and minimize side products.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone include:
Appearance: Typically a white to off-white solid.
Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
Melting Point: Specific melting point data would need to be determined experimentally but is generally expected to fall within a typical range for small organic molecules.
Relevant Data
Properties such as boiling point, density, and refractive index may also be determined through experimental methods.
Applications
(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone has potential applications in various fields:
Pharmaceutical Development: As a lead compound for developing new medications targeting central nervous system disorders.
Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
Research Tool: Employed in biochemical studies to understand receptor interactions and enzyme kinetics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.